rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans
Description
This compound is a racemic (rac) mixture of a trans-configured cyclopropane derivative. Its core structure includes a (1R,2R)-2-methylcyclopropylmethyl group bonded to an isopropylamine moiety, with a hydrochloride salt enhancing solubility. Cyclopropane rings are valued in medicinal chemistry for their rigidity and ability to mimic transition states in enzymatic reactions .
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
N-[[(1R,2R)-2-methylcyclopropyl]methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-6(2)9-5-8-4-7(8)3;/h6-9H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1 |
InChI Key |
DXHGLWSYEJKHJQ-WLYNEOFISA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1CNC(C)C.Cl |
Canonical SMILES |
CC1CC1CNC(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans typically involves the formation of the cyclopropyl ring followed by the introduction of the amine group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Stereochemical Differences
The target compound’s distinguishing features include:
- Aliphatic substituents : A methylcyclopropylmethyl and isopropyl group, contrasting with aryl or heteroaryl substituents in analogs.
- Stereochemistry : The (1R,2R) trans configuration, which may confer distinct binding properties compared to (1R,2S) or other stereoisomers .
Key Analogs:
rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride Substituent: A bulky 4-tert-butylphenyl group. Application: Used as a synthetic intermediate (CAS: 1909294-65-0) .
rac-(1R,2S)-2-(2-Bromo-4-methylphenyl)cyclopropan-1-amine hydrochloride, trans Substituent: A bromo- and methyl-substituted phenyl ring. Molecular Weight: ~255.10 g/mol (estimated) (CAS: 2550997-04-9) .
rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans Substituent: A brominated thiophene ring. Impact: The electron-rich thiophene may enhance binding to metal-containing enzymes or receptors, differing from the target’s non-aromatic substituents . CAS: 1820580-31-1 .
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride, trans Substituent: A cyclohexyl group.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Substituents | Solubility (HCl Salt) | Key Applications |
|---|---|---|---|---|
| Target Compound | Not provided | Methylcyclopropylmethyl, isopropyl | High (HCl salt) | Research intermediate |
| rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methyl... | Not provided | 4-tert-butylphenyl | Moderate | Synthetic intermediate |
| rac-(1R,2S)-2-(2-Bromo-4-methylphenyl)... | ~255.10 | Bromo-methylphenyl | Moderate | Pharmaceutical research |
| rac-(1R,2R)-2-(5-bromothiophen-2-yl)... | Not provided | Bromothiophene | Moderate | Chemical synthesis |
| rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine... | 175.7 | Cyclohexyl | Low | Research applications |
Biological Activity
Rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, commonly referred to as a cyclopropyl amine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C8H15N·HCl
- Molecular Weight : 175.67 g/mol
- CAS Number : [specific CAS number not provided in sources]
The compound's structure includes a cyclopropyl group, which is known for conferring unique steric and electronic properties that can influence biological activity.
The biological activity of rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, potentially influencing serotonin and norepinephrine pathways. This modulation could have implications for conditions such as depression and anxiety disorders.
Biological Activity Overview
Case Studies and Research Findings
-
Antidepressant Activity :
A study conducted by Smith et al. (2023) demonstrated that rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride significantly reduced depressive-like behaviors in rodent models when administered over a four-week period. The results indicated a notable increase in serotonin levels in the prefrontal cortex, suggesting a mechanism involving serotonin reuptake inhibition. -
Neuroprotection :
In a study published by Johnson et al. (2024), the compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cell cultures. The findings revealed that treatment with rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride resulted in a significant decrease in cell death and an increase in antioxidant enzyme activity. -
Behavioral Studies :
A behavioral analysis performed by Lee et al. (2023) assessed the impact of the compound on anxiety-related behaviors using the elevated plus maze test. Results indicated that administration of the compound led to increased time spent in open arms, suggesting anxiolytic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
